molecular formula C20H21N5O3 B5525846 8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5525846
M. Wt: 379.4 g/mol
InChI Key: OJQJQQOSWGKJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.16443955 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have been exploring the synthesis of purine derivatives due to their wide range of pharmacological activities. For example, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones demonstrates the chemical versatility of purine analogs, which are obtained through intramolecular alkylation (Ondrej Šimo et al., 1998). Another study on the synthesis and antimicrobial activity of substituted 1,8-Dioxodecahydroacridines highlights the potential of purine structures in developing antimicrobial agents (Yu. M. Shchekotikhin et al., 2001).

Biological Activities and Applications

One significant area of research is the exploration of antimycobacterial properties of purine derivatives. The synthesis, biological activity, and SAR of antimycobacterial 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines have shown that certain derivatives exhibit strong activity against Mycobacterium tuberculosis, offering a promising avenue for developing new antituberculosis drugs (A. K. Bakkestuen et al., 2005).

Another study focused on the synthesis, biological activity, and SAR of antimycobacterial 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines. This research identified compounds with low toxicity towards mammalian cells and significant antimycobacterial activity, highlighting the therapeutic potential of these compounds (Morten Braendvang et al., 2007).

Structural and Mechanistic Studies

The exploration of purine-6,8-diones has revealed insights into their ionization and methylation reactions, offering a deeper understanding of their chemical behavior and potential for further modification (M. Rahat et al., 1974).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available data . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a controlled environment.

Properties

IUPAC Name

8-(furan-2-ylmethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-24-17-16(18(26)23-20(24)27)25(11-5-9-14-7-3-2-4-8-14)19(22-17)21-13-15-10-6-12-28-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,21,22)(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQJQQOSWGKJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.